8-Fluoroisoquinoline-3-carbonitrile
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Overview
Description
8-Fluoroisoquinoline-3-carbonitrile is a fluorinated isoquinoline derivative. Isoquinolines are nitrogen-containing heteroaromatic compounds that are structurally similar to quinolines.
Preparation Methods
Synthetic Routes and Reaction Conditions: 8-Fluoroisoquinoline-3-carbonitrile can be synthesized through several methods. One common approach involves the fluorodenitration of 8-nitroisoquinoline using tetraalkylammonium fluorides or inorganic fluoride salts. For example, treatment with tetramethylammonium fluoride can yield 8-fluoroisoquinoline .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods and conditions may vary depending on the desired scale and application .
Chemical Reactions Analysis
Types of Reactions: 8-Fluoroisoquinoline-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: Conversion to N-oxides using hydroperoxides.
Reduction: Reduction of the nitrile group to amines.
Substitution: Nucleophilic substitution reactions where the fluorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydroperoxides.
Reduction: Hydrogen gas with a suitable catalyst.
Substitution: Nucleophiles such as amines or thiols.
Major Products:
Oxidation: Isoquinoline N-oxides.
Reduction: Aminoisoquinolines.
Substitution: Various substituted isoquinolines.
Scientific Research Applications
8-Fluoroisoquinoline-3-carbonitrile has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical properties.
Industry: Utilized in the development of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 8-Fluoroisoquinoline-3-carbonitrile involves its interaction with specific molecular targets. The fluorine atom’s presence can enhance the compound’s ability to interact with biological molecules, potentially leading to unique biological activities. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
8-Fluoroquinoline: Another fluorinated heterocycle with similar properties.
8-Fluoroisoquinoline: Lacks the nitrile group but shares the fluorinated isoquinoline structure.
3-Fluoroisoquinoline: Fluorine atom positioned differently on the isoquinoline ring.
Uniqueness: 8-Fluoroisoquinoline-3-carbonitrile is unique due to the combination of the fluorine atom and the nitrile group, which can confer distinct chemical and biological properties compared to other fluorinated isoquinolines .
Properties
Molecular Formula |
C10H5FN2 |
---|---|
Molecular Weight |
172.16 g/mol |
IUPAC Name |
8-fluoroisoquinoline-3-carbonitrile |
InChI |
InChI=1S/C10H5FN2/c11-10-3-1-2-7-4-8(5-12)13-6-9(7)10/h1-4,6H |
InChI Key |
UAMCLEHPCSZAIB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=CC(=NC=C2C(=C1)F)C#N |
Origin of Product |
United States |
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